molecular formula C8H9FN2 B13542757 2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine

2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine

Katalognummer: B13542757
Molekulargewicht: 152.17 g/mol
InChI-Schlüssel: MJWIQKILPOCONQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine: is a chemical compound with the following structure:

Structure: C8H11FN2\text{Structure: } \text{C}_8\text{H}_{11}\text{FN}_2 Structure: C8​H11​FN2​

It consists of a cyclopropane ring attached to a fluoropyridine moiety

Vorbereitungsmethoden

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-(3-fluoropyridin-2-yl)ethylamine with a suitable cyclopropanation reagent. The reaction proceeds under mild conditions, resulting in the formation of the desired product.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to meet demand.

Analyse Chemischer Reaktionen

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various functional groups.

    Reduction: Reduction of the fluoropyridine ring may yield different derivatives.

    Substitution: Substitution reactions can occur at the cyclopropane or pyridine positions.

Common Reagents and Conditions:

    Cyclopropanation Reagents: Diazomethane, Simmons-Smith reagent (Zn-Cu couple), or other cyclopropanating agents.

    Reduction Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a suitable catalyst.

    Substitution Reagents: Halogens (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides).

Major Products: The major products depend on the specific reaction conditions and reagents used. Variants of the cyclopropane ring or modified pyridine derivatives are common outcomes.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Functionalization: It serves as a platform for introducing diverse functional groups.

Biology and Medicine:

    Drug Discovery: Scientists explore its potential as a pharmacophore for drug development.

    Biological Activity: Investigations focus on its interactions with biological targets.

Industry:

    Agrochemicals: The compound may find applications in crop protection.

    Fine Chemicals: It contributes to the synthesis of specialty chemicals.

Wirkmechanismus

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

While 2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine is unique due to its specific substitution pattern, similar compounds include:

    1-(3-fluoropyridin-2-yl)cyclopropan-1-amine:

    rac-(1R,2S)-2-(6-fluoropyridin-3-yl)cyclopropan-1-amine:

These compounds share structural features but differ in substituents and stereochemistry.

Eigenschaften

Molekularformel

C8H9FN2

Molekulargewicht

152.17 g/mol

IUPAC-Name

2-(2-fluoropyridin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H9FN2/c9-8-5(2-1-3-11-8)6-4-7(6)10/h1-3,6-7H,4,10H2

InChI-Schlüssel

MJWIQKILPOCONQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1N)C2=C(N=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.